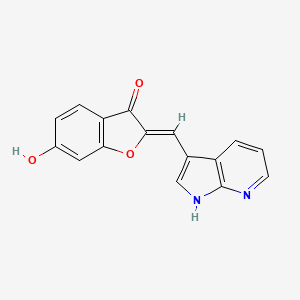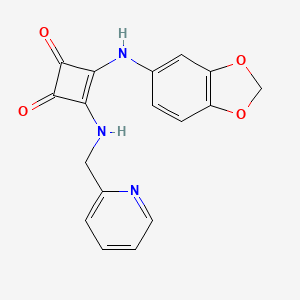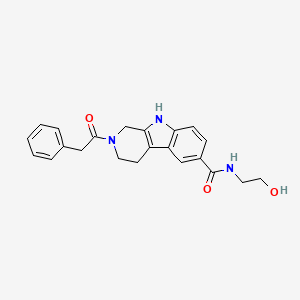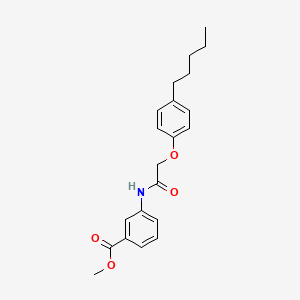
Alpk1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALPK1-IN-2 is a potent inhibitor of alpha-kinase 1 (ALPK1), a serine/threonine kinase involved in various cellular processes, including immune responses and inflammation. This compound has shown significant potential in scientific research due to its ability to inhibit ALPK1 with an IC50 value of 95 nanomolar and also inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) with an IC50 value of 1.31 micromolar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ALPK1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification systems, and quality control measures to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
ALPK1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, reduction may produce alcohols, and substitution may produce various substituted derivatives .
Applications De Recherche Scientifique
ALPK1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ALPK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with ALPK1 dysregulation, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ALPK1
Mécanisme D'action
ALPK1-IN-2 exerts its effects by inhibiting the activity of alpha-kinase 1. ALPK1 is involved in the phosphorylation of specific substrates, leading to the modulation of various cellular processes. By inhibiting ALPK1, this compound disrupts these processes, resulting in the inhibition of downstream signaling pathways such as the NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
ALPK1-IN-1: Another potent inhibitor of ALPK1 with similar inhibitory activity.
ALPK1-IN-3: A compound with slightly different chemical structure but similar inhibitory effects on ALPK1.
Uniqueness
ALPK1-IN-2 is unique due to its high potency and selectivity for ALPK1. It has a lower IC50 value compared to other similar compounds, making it a more effective inhibitor. Additionally, its ability to inhibit NF-κB further enhances its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C20H18F2N4O2S |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-2,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H18F2N4O2S/c1-28-15-3-2-4-16-18(15)24-20(29-16)25-19(27)17-13(21)6-12(7-14(17)22)26-8-10-5-11(9-26)23-10/h2-4,6-7,10-11,23H,5,8-9H2,1H3,(H,24,25,27) |
Clé InChI |
SHSJEVPKHXWBHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3F)N4CC5CC(C4)N5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)
![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)
![(2S)-2-amino-N-[[(1S,2S,10R,12R,13S)-12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B10854804.png)
![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)
![3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B10854823.png)
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)
![3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine](/img/structure/B10854830.png)


![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
![3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10854862.png)


![14-Hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione](/img/structure/B10854887.png)